
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is a synthetic organic compound with the molecular formula C10H8Cl2N2O4 This compound is characterized by its dichlorinated quinone structure, which is modified with acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinone derivative, such as 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene.
Acetylation: The quinone derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetamido groups.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of dichloroquinone derivatives.
Reduction: Formation of dichlorohydroquinone derivatives.
Substitution: Formation of substituted quinone derivatives with various functional groups.
Scientific Research Applications
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Lacks the dichloro substitution, resulting in different chemical properties.
N-(4-acetamido-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but without the dichloro groups.
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene: The parent quinone compound without acetamido groups.
Uniqueness
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is unique due to its specific combination of acetamido and dichloro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
| 7510-09-0 | |
Molecular Formula |
C10H8Cl2N2O4 |
Molecular Weight |
291.08 g/mol |
IUPAC Name |
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2O4/c1-3(15)13-7-5(11)10(18)8(14-4(2)16)6(12)9(7)17/h1-2H3,(H,13,15)(H,14,16) |
InChI Key |
ZYWQUADTNKEZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C(=C(C1=O)Cl)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)

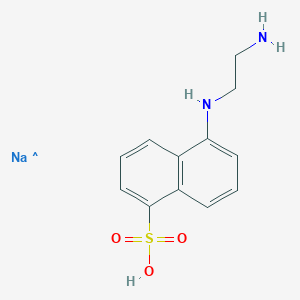
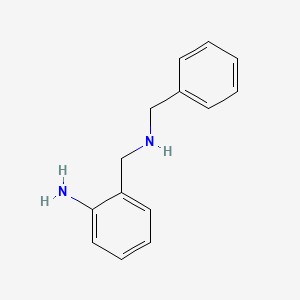

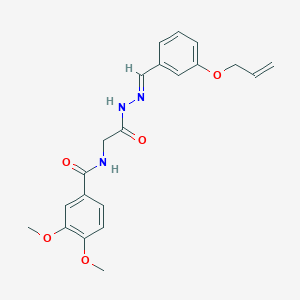
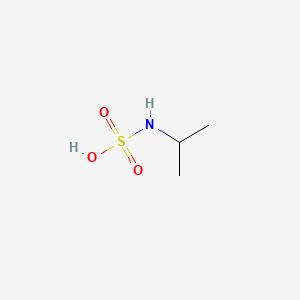
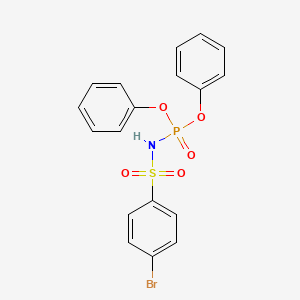
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000226.png)




![3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000259.png)
